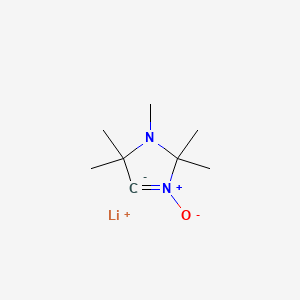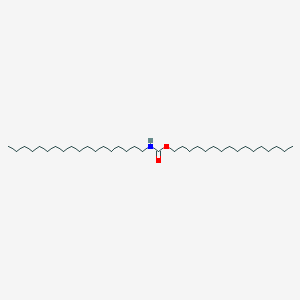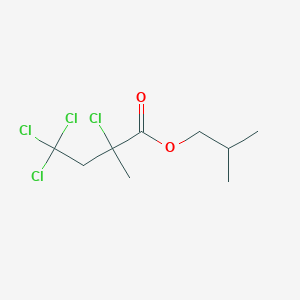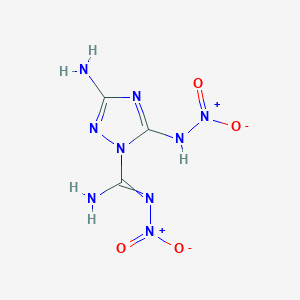![molecular formula C10H10N2O B14245524 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- CAS No. 434341-19-2](/img/structure/B14245524.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- consists of a fused pyridine and pyrimidine ring system with methyl groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . Another approach involves the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .
Common Reagents and Conditions: Common reagents used in these reactions include alkynoate esters, lithium amide bases, and various aromatic aldehydes . The reactions are typically carried out under thermal conditions or in the presence of catalysts to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-2-ones and their derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
It has shown promise as an antimicrobial, antitumor, anti-inflammatory, antimalarial, and anticonvulsant agent . Additionally, it has been explored for its antioxidant, antitubercular, antiplatelet, and antihypertensive properties . The compound’s ability to inhibit various biological targets makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as ErbB2 and Hepatitis C virus . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones, which also exhibit a broad range of biological activities . These compounds share a similar fused ring system but differ in the position and type of substituents.
Uniqueness: What sets 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of methyl groups at the 4 and 7 positions can enhance its interaction with certain biological targets, making it a unique and valuable compound for research and development.
Properties
CAS No. |
434341-19-2 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4,7-dimethylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-11-10(13)5-8(2)12(9)6-7/h3-6H,1-2H3 |
InChI Key |
LYDDIPPANUYAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=O)N=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)


![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
